Tioxazafen
Overview
Description
Tioxazafen is a seed treatment nematicide developed by Monsanto to provide broad-spectrum control of nematodes in crops such as corn, soy, and cotton . It belongs to a new class of nematicides with a disubstituted oxadiazole skeleton . This compound is particularly effective against soybean cyst nematode, root-knot nematode, and reniform nematode .
Mechanism of Action
Target of Action
Tioxazafen primarily targets nematodes, which are microscopic organisms that inhabit soil and plant tissues . The compound specifically interacts with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome . This interaction disrupts ribosomal translation in nematodes, thereby inhibiting their growth and reproduction .
Mode of Action
This compound’s mode of action involves the disruption of ribosomal translation in nematodes . By interacting with the L3 subunit of the mitochondrial ribosome, this compound interferes with the protein synthesis process, which is crucial for the growth and development of nematodes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the process of protein synthesis in nematodes . By disrupting ribosomal translation, this compound interferes with the production of proteins that are essential for various biological functions in nematodes . The downstream effects of this disruption include inhibited growth and reproduction of the nematodes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . Following oral administration, this compound is rapidly absorbed, with peak concentrations observed within 2 to 4 hours . The compound is then widely distributed throughout the body, with the highest levels found in the adrenals, kidneys, liver, and thyroid . This compound is extensively metabolized, with no parent compound found in urine, feces, or bile . The major routes of metabolism involve oxidation of the thiophene ring, followed by conjugation primarily with glucuronic acid, and reductive cleavage and subsequent hydrolysis of the oxadiazole ring . Excretion of this compound is rapid, with more than 95% of the compound excreted within 48 hours .
Result of Action
The result of this compound’s action is the effective control of nematodes in various crops, including corn, soy, and cotton . By disrupting ribosomal translation in nematodes, this compound inhibits their growth and reproduction, thereby reducing their population and mitigating the damage they cause to crops .
Action Environment
This compound is used as a seed treatment nematicide, and its action, efficacy, and stability are influenced by various environmental factors . The compound is approved for use in fully-automated commercial seed treatment equipment facilities using closed transfer and application equipment . Environmental factors such as soil type, temperature, and moisture levels can influence the effectiveness of this compound in controlling nematodes . Furthermore, this compound is designed to be environmentally friendly, with a focus on reducing the environmental impact caused by the irrational use of nematicides .
Biochemical Analysis
Biochemical Properties
Tioxazafen plays a crucial role in biochemical reactions by interfering with ribosomal activity in nematodes . It interacts with the L3 subunit of the mitochondrial ribosome, leading to the disruption of ribosomal translation . This interaction inhibits protein synthesis, ultimately causing metabolic damage to the nematodes . This compound’s unique mode of action makes it effective against various nematode species, including soybean cyst nematode, root-knot nematode, and reniform nematode .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It disrupts ribosomal activity, leading to impaired protein synthesis and metabolic damage in nematodes . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately causing nematode death . This compound’s selective action on nematode cells ensures minimal impact on non-target organisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the L3 subunit of the mitochondrial ribosome in nematodes . This binding disrupts ribosomal translation, inhibiting protein synthesis and leading to metabolic damage . This compound’s unique mechanism of action distinguishes it from other nematicides, making it a valuable tool for nematode control .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and consistent efficacy over time . Studies have shown that this compound remains effective in controlling nematodes for extended periods, with minimal degradation . Long-term exposure to this compound does not lead to significant resistance development in nematodes, ensuring its continued effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls nematode populations without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including reduced body weight gain, increased liver weight, and histopathological changes in the adrenals . It is essential to determine the optimal dosage to balance efficacy and safety in animal models .
Metabolic Pathways
This compound undergoes extensive metabolism in organisms, primarily through oxidation and conjugation . The major metabolic pathways involve the hydroxylation of the thiophene ring, followed by conjugation with glucuronic acid . Reductive cleavage and hydrolysis of the oxadiazole ring also contribute to this compound’s metabolism . These metabolic processes result in the formation of various metabolites, including benzamidine, hydroxyl-tioxazafen glucuronide, and thenoylglycine .
Transport and Distribution
This compound is rapidly absorbed and widely distributed within organisms . Following oral administration, this compound reaches peak concentrations within a few hours and is extensively metabolized . Tissue distribution studies have shown that this compound accumulates in organs such as the adrenals, kidneys, liver, and thyroid . The extensive metabolism and widespread distribution of this compound contribute to its efficacy in controlling nematodes .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it interacts with the ribosomal subunits . This localization is crucial for its mechanism of action, as it disrupts ribosomal translation and inhibits protein synthesis . The specific targeting of this compound to the mitochondria ensures its selective action on nematode cells, minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tioxazafen can be synthesized through a thiol-promoted intermolecular cyclization reaction involving amidoximes and benzyl thiols . This method is efficient and does not require transition metals . The reaction typically involves stirring the reactants in a suitable solvent at room temperature for a specified duration .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Tioxazafen undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly involving haloalkyl groups, can produce derivatives with enhanced nematicidal activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Haloalkyl groups are introduced using reagents like haloalkanes under controlled conditions.
Major Products: The major products formed from these reactions are various oxadiazole derivatives, each with unique biological activities .
Scientific Research Applications
Tioxazafen has several scientific research applications:
Comparison with Similar Compounds
Fluazaindolizine: Another new-generation nematicide with a different mechanism of action.
Cadusafos: An organophosphorus nematicide with high toxicity.
Fosthiazate: A carbamate nematicide with a different chemical structure.
Uniqueness of Tioxazafen: this compound stands out due to its novel mechanism of action and broad-spectrum efficacy . Unlike older nematicides, it specifically targets nematode ribosomes, reducing the risk of resistance development . Additionally, its environmental impact is lower compared to traditional organophosphorus and carbamate nematicides .
Properties
IUPAC Name |
3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNSIFFSNUQGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186703 | |
Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330459-31-9 | |
Record name | Tioxazafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330459-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tioxazafen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330459319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOXAZAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45442MUI4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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